1-(3-Methoxyphenyl)ethylamine hydrochloride
Overview
Description
1-(3-Methoxyphenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of phenethylamine, characterized by the presence of a methoxy group attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)ethylamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-methoxyphenyl nitroethane, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reduction of the nitro compound followed by acidification to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Secondary amines, alcohols
Substitution: Substituted phenethylamines
Scientific Research Applications
1-(3-Methoxyphenyl)ethylamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving neurotransmitter analogs and their effects on biological systems.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or modulate the activity of endogenous neurotransmitters, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methoxyphenethylamine: A closely related compound with similar chemical properties but lacking the hydrochloride salt form.
Phenethylamine: The parent compound, which serves as the backbone for various derivatives, including 1-(3-Methoxyphenyl)ethylamine hydrochloride.
Methoxyphenylethylamine Derivatives: Other derivatives with different substitution patterns on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-methoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMGDPJDHDVXRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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